4-Amino-3-iodobenzoic acid

Descripción

Conventional Solution-Phase Synthetic Approaches

Solution-phase synthesis remains a fundamental method for the preparation of 4-Amino-3-iodobenzoic acid, offering scalability and well-established procedural clarity.

The introduction of an iodine atom onto an aromatic ring with high regioselectivity is a critical step in the synthesis of many iodoarenes, including this compound. nih.gov The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of iodination. In the case of a 4-aminobenzoic acid precursor, the amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. Due to the stronger activating effect of the amino group, electrophilic substitution is directed to the positions ortho to it, which are positions 3 and 5.

Common iodinating reagents for such electrophilic aromatic substitutions include iodine monochloride (ICl) and elemental iodine (I₂) in the presence of an oxidizing agent. nih.govacs.orgimperial.ac.uk For instance, the use of ICl in acetic acid has been shown to be a convenient and effective method for the iodination of methyl 4-aminobenzoate (B8803810), yielding the desired 3-iodo derivative in high yield. imperial.ac.uk Another approach involves using inexpensive and readily available potassium iodide as the iodine source with sodium hypochlorite (B82951) as an oxidant. guidechem.com The choice of solvent and reaction conditions is crucial for achieving high regioselectivity and yield. nih.gov

Table 1: Comparison of Reagents for Regioselective Iodination

| Reagent System | Substrate | Key Advantages | Reference |

|---|---|---|---|

| Iodine Monochloride (ICl) in Acetic Acid | Methyl 4-aminobenzoate | Convenient, smooth reaction on a preparative scale | imperial.ac.uk |

| Potassium Iodide / Sodium Hypochlorite | Ethyl p-aminobenzoate | Inexpensive, environmentally friendly | guidechem.com |

| Silver Salts (e.g., Ag₂SO₄) / Iodine (I₂) | Chlorinated Anilines/Phenols | High regioselectivity for para-iodination | nih.gov |

An alternative synthetic strategy involves introducing the amino group onto a pre-iodinated benzoic acid scaffold. This typically involves the amination of 3-iodobenzoic acid or its derivatives. nih.govsmolecule.com Direct amination can be challenging and may require harsh conditions such as high temperature and pressure. smolecule.com

A more common approach is through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While not explicitly detailed for this specific compound in the provided context, this class of reactions is a powerful tool for forming carbon-nitrogen bonds. Another strategy involves the reduction of a nitro group. For example, one could synthesize 3-iodo-4-nitrobenzoic acid and then reduce the nitro group to an amine.

A well-documented and efficient multi-step synthesis starts from the readily available p-aminobenzoic acid or its esters. guidechem.comimperial.ac.uk The general sequence involves two main steps: iodination followed by hydrolysis.

Esterification (Optional but common): p-Aminobenzoic acid is often first converted to its methyl or ethyl ester. This protects the carboxylic acid group and improves solubility in organic solvents for the subsequent iodination step.

Regioselective Iodination: The resulting ester, such as ethyl p-aminobenzoate, is then subjected to regioselective iodination. A common method uses potassium iodide and sodium hypochlorite in a mixed solvent system of water and ethanol. guidechem.com The reaction proceeds at a controlled temperature (e.g., 30°C) to yield ethyl 4-amino-3-iodobenzoate with high efficiency. guidechem.com Another reported method uses iodine monochloride in acetic acid with methyl 4-aminobenzoate as the substrate. imperial.ac.uk

Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treating the iodinated ester with a base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the final product, this compound. guidechem.comimperial.ac.uk

Table 2: Example Multi-step Synthesis of this compound guidechem.com

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Iodination | Ethyl p-aminobenzoate | Potassium iodide, Sodium hypochlorite | Ethyl 4-amino-3-iodobenzoate | 90.2% |

Solid-Phase Synthesis Techniques Utilizing this compound

This compound is a valuable building block in solid-phase synthesis, a technique widely used in combinatorial chemistry and for the preparation of peptide and small molecule libraries. imperial.ac.ukresearchgate.net

For solid-phase synthesis, this compound is often attached to a polymeric support, such as a Rink Amide resin. imperial.ac.ukresearchgate.net The Rink Amide linker is designed to release the final product as a carboxamide upon cleavage with acid (e.g., trifluoroacetic acid). cd-bioparticles.com

The attachment process typically involves:

N-Protection: The amino group of this compound is first protected, commonly with the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the acid with Fmoc-Cl or Fmoc-OSu. imperial.ac.uk

Coupling to Resin: The resulting N-Fmoc-4-amino-3-iodobenzoic acid is then coupled to the amino-functionalized Rink Amide resin. imperial.ac.ukresearchgate.net This is an amide bond formation reaction, typically mediated by standard peptide coupling reagents like DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole). peptide.com

Once attached to the resin, the Fmoc protecting group can be removed with a base (e.g., piperidine (B6355638) in DMF), exposing the aniline (B41778) nitrogen for further chemical modification. imperial.ac.uk The iodine atom serves as a handle for subsequent reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), allowing for the generation of diverse molecular libraries on the solid support. imperial.ac.uksoton.ac.uk

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, including those performed on solid supports. mdpi.comresearchgate.netgoogle.com The use of microwaves can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. acs.org

Research has demonstrated that the attachment of this compound to a Rink Amide-Fmoc resin can be significantly optimized using microwave assistance. researchgate.netresearchgate.net In one study, the coupling reaction was completed in as little as 3 minutes under microwave irradiation, a substantial improvement over conventional methods. researchgate.netresearchgate.net This rapid, microwave-assisted fixation allows for the efficient incorporation of this building block into solid-phase synthesis workflows, facilitating the high-throughput generation of compound libraries. researchgate.net Microwave energy has also been successfully applied to subsequent steps, such as Suzuki cross-coupling reactions performed on the resin-bound iodoarene, further showcasing the utility of this technology in solid-phase organic synthesis. soton.ac.ukacs.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₆INO₂ |

| Acetic Acid | C₂H₄O₂ |

| p-Aminobenzoic acid | C₇H₇NO₂ |

| Dichloromethane | CH₂Cl₂ |

| N,N'-Diisopropylcarbodiimide (DIC) | C₇H₁₄N₂ |

| N,N-Dimethylformamide (DMF) | C₃H₇NO |

| Ethanol | C₂H₅OH |

| Ethyl p-aminobenzoate | C₉H₁₁NO₂ |

| Ethyl 4-amino-3-iodobenzoate | C₉H₁₀INO₂ |

| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | C₁₅H₁₁ClO₂ |

| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | C₁₉H₁₅NO₅ |

| Hydrochloric acid | HCl |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O |

| Iodine | I₂ |

| Iodine monochloride | ICl |

| 3-Iodobenzoic acid | C₇H₅IO₂ |

| Lithium hydroxide | LiOH |

| Methanol | CH₄O |

| Methyl 4-aminobenzoate | C₈H₉NO₂ |

| Piperidine | C₅H₁₁N |

| Potassium iodide | KI |

| Sodium hydroxide | NaOH |

| Sodium hypochlorite | NaClO |

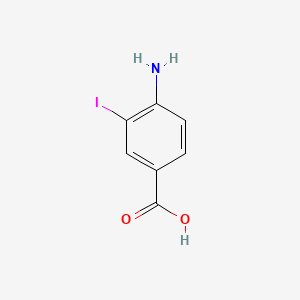

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLDDZRJTOXFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175450 | |

| Record name | Benzoic acid, 4-amino-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122-63-6 | |

| Record name | 4-Amino-3-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-iodobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-iodobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Solid-Phase Synthesis Techniques Utilizing 4-Amino-3-iodobenzoic Acid

Integration into Peptidomimetic and Cyclic Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptidomimetics and complex cyclic peptides, which are designed to mimic the structure and function of natural peptides but with enhanced stability or novel activity.

Detailed research findings show its utility in solid-phase peptide synthesis. In one notable example, a derivative of this compound was integral to the synthesis of a 21-residue cyclic peptide designed to mimic a loop region of human immunoglobulin E (hIgE). imperial.ac.uk The synthesis strategy involved preparing methyl 4-amino-3-iodobenzoate, protecting the aniline (B41778) nitrogen with a 9-fluorenylmethoxycarbonyl (Fmoc) group, and then hydrolyzing the ester to yield the carboxylic acid necessary for peptide coupling. imperial.ac.uk The key macrocyclization to form a 65-membered ring was accomplished via an "on-resin" Sonogashira coupling reaction, which utilizes the iodine atom on the benzoic acid derivative. imperial.ac.uk This palladium-catalyzed cross-coupling reaction highlights the strategic importance of the iodo-substituent in constructing complex, constrained cyclic structures. imperial.ac.uk

Another synthetic approach involves the use of a mixed anhydride (B1165640) method to incorporate this compound into peptide-like molecules. google.com For instance, benzoyl-L-tyrosyl-4-amino-3-iodobenzoic acid was prepared by reacting this compound with a mixed anhydride of benzoyl-L-tyrosine. google.com This reaction was effectively catalyzed by a strong organic acid, such as p-toluenesulfonic acid. google.com To facilitate its use in solid-phase synthesis, the compound can be converted into an activated ester, such as this compound 2,5-dioxolpyrrolidin-1-yl ester, which readily reacts with amino groups on a resin or peptide chain. google.com

| Synthetic Goal | Key Method | Catalyst/Reagent | Significance | Source |

|---|---|---|---|---|

| Cyclic Peptide Mimetic of hIgE | Solid-Phase Synthesis with Sonogashira Macrocyclization | Palladium(0) complex | Demonstrates use in creating large, constrained macrocycles with potential therapeutic applications. | imperial.ac.uk |

| Benzoyl-L-tyrosyl-4-amino-3-iodobenzoic acid | Mixed Anhydride Coupling | p-Toluenesulfonic acid or Hydrogen chloride | Illustrates solution-phase synthesis of a peptidomimetic structure via direct acylation. | google.com |

Novel Synthetic Pathways and Catalyst Development

Research into the synthesis of this compound itself has led to the development of more efficient and specific pathways. While traditional methods for creating iodinated benzoic acids often involve diazotization of the corresponding aminobenzoic acid, newer methods offer improved yields and conditions. orgsyn.org

A convenient and effective laboratory-scale synthesis involves the direct iodination of a 4-aminobenzoate (B8803810) derivative. imperial.ac.uk For example, methyl 4-aminobenzoate can be iodinated using iodine monochloride (ICl) in acetic acid to produce methyl 4-amino-3-iodobenzoate in high yield (74%). imperial.ac.uk This targeted regioselectivity is crucial for producing the correct isomer for subsequent synthetic steps.

The development of catalysts plays a central role in modern organic synthesis. For substituted aminobenzoic acids, palladium catalysts have proven particularly valuable. The use of Pd/C catalysts for hydrogenation reactions in the synthesis of related compounds, such as 3-amino-4-hydroxybenzoic acid, highlights a potential route for developing novel pathways. google.com Such catalysts are often recyclable, which aligns with goals for more sustainable chemical production. google.com The utility of palladium catalysis is most evident in the subsequent reactions of this compound, where the iodine atom serves as a handle for cross-coupling reactions like the Sonogashira, Suzuki, and Heck reactions, enabling the construction of highly complex molecules. imperial.ac.uk

Green Chemistry Principles and Sustainable Synthesis Approaches

Efforts to develop more environmentally benign synthetic methods have been applied to the production of this compound and its derivatives. These approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

One study reports an environmentally friendly and pollution-free method for synthesizing the ethyl ester of this compound. guidechem.com This process uses inexpensive and readily available starting materials: p-aminobenzoic acid ethyl ester and potassium iodide. guidechem.com Crucially, it employs sodium hypochlorite (B82951) as a mild oxidant under gentle heating conditions, avoiding more toxic or hazardous reagents. guidechem.com The reaction conditions were optimized to achieve a high yield of 90.2% in a mixed solvent system of water and ethanol, which are considered greener solvents than many traditional organic alternatives. guidechem.com The final hydrolysis of the ester to the desired carboxylic acid is then carried out using lithium hydroxide (B78521). guidechem.com

| Parameter | Optimized Value |

|---|---|

| Temperature | 30°C |

| Reaction Time | 2 hours |

| Solvent System | 5 mL Water and 15 mL Anhydrous Ethanol |

| Oxidant | Sodium hypochlorite |

| Maximum Yield | 90.2% |

Furthermore, the principles of green chemistry favor processes that reduce reaction times and energy consumption. Microwave-assisted synthesis is a technique that aligns with these goals. Research has shown that this compound can be attached to a solid-phase resin (Rink Amide-Fmoc) in just 3 minutes using microwave irradiation. researchgate.net This rapid, energy-efficient method for solid-phase synthesis represents a significant improvement over conventional heating methods that can take several hours. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Synthetic Intermediate for Pharmaceutical Agents

4-Amino-3-iodobenzoic acid serves as a crucial starting material or intermediate in the synthesis of a wide array of pharmaceutical agents. cymitquimica.comchemimpex.com The presence of the iodine atom is particularly significant, as it provides a reactive site for various cross-coupling reactions, enabling the construction of more elaborate molecular architectures. solubilityofthings.com

Research has highlighted the role of this compound and its derivatives as important intermediates in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com While direct synthesis pathways are often proprietary, the core structure is recognized as a valuable precursor for creating biologically active molecules designed to modulate pathways involved in inflammation and pain. ijfans.org For instance, related iodo-aminobenzoic acid structures are used to synthesize benzoxazine (B1645224) derivatives, a class of compounds investigated for their anti-inflammatory potential. ijfans.org

The structural framework of this compound is relevant to the synthesis of sulfonamides and benzothiazines, two classes of compounds with established medicinal importance. The related compound, 4-amino-3-iodobenzenesulfonamide, demonstrates the incorporation of the iodo-amino-phenyl moiety into a sulfonamide structure. nih.gov Furthermore, 3-amino-2H-1,4-benzothiazines are noted as effective and selective inhibitors of nitric oxide synthases, and the synthesis of such heterocyclic systems can involve halogenated aminobenzoic acid precursors. ijfans.org

The unique chemical properties of this compound make it a valuable asset in the design of targeted therapies and the development of new drug candidates. solubilityofthings.comchemimpex.com Its structure allows for strategic modifications to enhance the efficacy and specificity of potential treatments. solubilityofthings.com The iodine atom can be replaced through cross-coupling reactions to introduce different molecular fragments, a key strategy in creating targeted agents that interact with specific biological molecules like enzymes or receptors. This adaptability is crucial in modern drug discovery, where the goal is to design highly selective drugs to improve therapeutic outcomes. mdpi.com

Scaffold Design for Combinatorial Chemistry and Library Synthesis

In the quest for new lead compounds, medicinal chemists often rely on combinatorial chemistry to generate large libraries of diverse molecules for high-throughput screening. 5z.com this compound serves as an excellent scaffold for this purpose, providing a rigid core onto which various chemical appendages can be attached. researchgate.netresearchgate.net

DNA-Encoded Library (DEL) technology is a powerful tool for discovering new small-molecule ligands for protein targets. nih.gov This technology involves synthesizing vast libraries of compounds, each tagged with a unique DNA barcode for identification. ncl.ac.uk A close analog, 5-formyl-3-iodobenzoic acid, has been successfully used as a scaffold to create biaryl DNA-encoded libraries. nih.govacs.org In this approach, three key reactions are performed on the DNA-conjugated scaffold: acylation, Suzuki-Miyaura coupling (utilizing the iodine atom to form a biaryl structure), and reductive amination. nih.gov This strategy led to a library with a diversity of 3.5 million compounds, which yielded potent inhibitors for phosphoinositide 3-kinase α (PI3Kα). nih.govacs.org The principles demonstrated with this analog are directly applicable to scaffolds like this compound.

| Reaction | Functional Group Targeted on Scaffold | Purpose | Reference |

|---|---|---|---|

| Acylation | Amino Group | Introduces diversity element 1 | nih.gov |

| Suzuki–Miyaura Coupling | Iodine Atom | Forms biaryl core, introduces diversity element 2 | nih.gov |

| Reductive Amination | Formyl Group (on analog) | Introduces diversity element 3 | nih.gov |

This compound is also a valuable building block for creating non-natural peptide-like structures, or pseudopeptides, which are of great interest in bioactive molecule research. researchgate.net A related novel amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which can be synthesized from 4-aminobenzoic acid, serves as a trifunctional scaffold for combinatorial chemistry. researchgate.net This scaffold allows for the creation of branched pseudopeptides by selectively modifying its three distinct functional groups. researchgate.net Similarly, this compound can be attached to a solid support, such as a Rink Amide resin, to facilitate the stepwise synthesis of compound libraries. researchgate.netfishersci.co.uk Microwave-assisted methods can dramatically shorten the time required to attach the scaffold to the resin, accelerating the library synthesis process. researchgate.net

| Application | Scaffold/Intermediate | Synthetic Strategy | Outcome | Reference |

|---|---|---|---|---|

| Solid-Phase Synthesis | This compound | Attachment to Polystyrene-Rink resin | Generation of resin-bound indole (B1671886) carboxamides | fishersci.co.ukfishersci.fi |

| Microwave-Assisted Synthesis | This compound | Microwave-assisted attachment to Rink Amide-Fmoc resin | Rapid (3 min) fixation for increased library diversity | researchgate.net |

| Pseudopeptide Synthesis | 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) | Used as a trifunctional building block | Creation of peptidomimetics and combinatorial libraries | researchgate.net |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The derivatization of the primary functional groups of this compound is a key strategy for exploring its chemical space and optimizing its biological activity. Each group offers a handle for specific chemical transformations that can influence the molecule's size, shape, polarity, and hydrogen bonding capabilities. uq.edu.au

Amino Group Derivatization: The primary aromatic amine at the C-4 position is a versatile functional group for derivatization. It can act as a hydrogen bond donor and a nucleophile. Common modifications include:

Acylation: Reaction of the amino group with acyl chlorides or anhydrides yields secondary amides. This transformation is significant as it introduces a new substituent and a hydrogen bond acceptor (the amide carbonyl), while changing the hydrogen bond donor capacity of the original amine. This can drastically alter binding interactions with a target protein.

Alkylation: Introduction of alkyl groups can modify the steric bulk and lipophilicity of the scaffold.

Formation of Heterocycles: The amino group can be used as a synthon to construct fused heterocyclic rings, such as quinazolinones, a scaffold known for a wide range of biological activities. growingscience.com

Carboxyl Group Derivatization: The carboxylic acid at the C-1 position is an acidic, polar group that typically engages in ionic interactions or hydrogen bonds. Its modification is crucial for modulating solubility, cell permeability, and metabolic stability.

Esterification: Conversion to esters masks the polar carboxylic acid, generally increasing lipophilicity and the ability to cross cell membranes. Acetoxymethyl esters, for example, are often used in prodrug strategies to be cleaved by intracellular esterases, releasing the active carboxylic acid inside the cell. core.ac.uk

Amidation: Coupling the carboxylic acid with various amines to form amides is a cornerstone of medicinal chemistry. This introduces a vast array of possible substituents (R-groups) and changes the acidic nature of the parent molecule to a neutral, hydrogen-bonding moiety. For instance, the synthesis of 4-amino-3-iodo-N-methylbenzamide is a direct example of this derivatization. researchgate.net The use of solid-phase synthesis, where the carboxylic acid is attached to a resin, allows for the rapid generation of large libraries of amide derivatives for high-throughput screening. researchgate.net

Iodo Group Role and Modification: The iodine atom at the C-3 position significantly influences the molecule's electronic properties through its electron-withdrawing inductive effect and its size (steric effects).

Influence on Acidity and Basicity: The iodo group's position ortho to the amino group can modulate the basicity (pKa) of the amine, while its meta-position relative to the carboxyl group affects its acidity.

Halogen Bonding: Iodine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can be a key factor in ligand-receptor binding.

Metabolic Stability and Lipophilicity: The presence of the heavy halogen atom can increase lipophilicity and influence metabolic pathways.

Site for Further Reactions: While less common than modifying the other groups, the iodine can be replaced through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions), allowing for the introduction of aryl, alkyl, or alkynyl groups to build more complex structures.

The following table summarizes key derivatization strategies and their general impact on molecular properties.

| Functional Group | Derivatization Reaction | Resulting Group | General Impact on Properties |

| Amino (-NH₂) | Acylation | Amide (-NHCOR) | Increases size, adds H-bond acceptor, reduces basicity |

| Alkylation | Secondary/Tertiary Amine (-NHR, -NR₂) | Increases lipophilicity and steric bulk, alters basicity | |

| Heterocycle Formation | Fused Ring (e.g., Quinazolinone) | Creates a rigid, planar structure with new interaction points | |

| Carboxyl (-COOH) | Esterification | Ester (-COOR) | Masks polarity, increases lipophilicity (prodrug potential) |

| Amidation | Amide (-CONHR) | Removes acidic nature, introduces H-bonding capabilities | |

| Iodo (-I) | Cross-Coupling | Aryl, Alkynyl, etc. | Significantly increases molecular complexity and size |

| - | - | Influences electronics, lipophilicity, and provides a halogen bond donor site |

This table presents generalized impacts; the precise effect depends on the specific derivative and biological target.

Bioisosterism is a strategy used to replace a functional group with another that retains similar physical or chemical properties, aiming to improve the biological activity, selectivity, or pharmacokinetic profile of a compound. nih.govdrughunter.com This approach is critical when a functional group required for activity also contributes to undesirable properties, such as poor metabolic stability or toxicity.

Bioisosteres for the Carboxylic Acid Group: The carboxylic acid group is often a liability for oral bioavailability due to its high polarity and potential for rapid metabolism. Several non-classical bioisosteres can mimic its acidic and hydrogen-bonding properties while offering improved drug-like characteristics. drughunter.com

Tetrazoles: A 5-substituted 1H-tetrazole is one of the most common carboxylic acid bioisosteres. It has a similar pKa and planar structure, allowing it to engage in similar interactions, but it is more lipophilic and resistant to certain metabolic pathways. drughunter.com

Acyl Sulfonamides: These groups also mimic the acidity and geometry of carboxylic acids but can offer different solubility and binding profiles.

Other Acidic Heterocycles: Rings like hydroxamic acids or certain oxadiazoles (B1248032) can also serve as effective replacements.

Bioisosteres for the Amide Linker: When the amino and carboxyl groups are coupled to form an amide, this amide bond itself can be a target for bioisosteric replacement. Amide bonds are often susceptible to enzymatic cleavage by proteases. drughunter.com

Thioamides and Selenoamides: Replacing the amide carbonyl oxygen with sulfur (thioamide) or selenium (selenoamide) alters the hydrogen-bonding capacity and electronic character. Studies on ortho-iodobenzamides have shown that thioamide and selenoamide bioisosteres can retain high levels of biological activity. mdpi.com For instance, in one study, a thioamide analog was only 2.6 times less active than its parent amide, suggesting the hydrogen bond acceptor capacity of the carbonyl oxygen was not critical for activity in that specific case. mdpi.com

1,2,3-Triazoles: The 1,4-disubstituted 1,2,3-triazole ring is an excellent mimic of the trans-amide bond geometry. It is metabolically stable and possesses a strong dipole moment, often leading to improved pharmacological profiles. nih.govnih.gov

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are used as amide bioisosteres, offering metabolic stability and a planar structure capable of participating in hydrogen bonding. nih.gov

Esters: While metabolically labile, the replacement of an amide with an ester can be a useful diagnostic tool in SAR studies to probe the importance of the amide N-H hydrogen bond donor. If an ester derivative retains activity, it suggests the N-H group is not essential for binding. mdpi.com

The table below provides examples of bioisosteric replacements relevant to derivatives of this compound.

| Original Group | Bioisosteric Replacement | Rationale / Potential Advantage |

| Carboxylic Acid | Tetrazole | Similar acidity (pKa) and geometry, increased lipophilicity and metabolic stability. drughunter.com |

| Acyl Sulfonamide | Mimics acidic proton and H-bond pattern, alters solubility and lipophilicity. | |

| Amide | Thioamide / Selenoamide | Alters H-bond acceptor strength; probes the importance of the carbonyl oxygen. Retained activity in related benzamides. mdpi.com |

| 1,2,3-Triazole | Metabolically stable mimic of trans-amide bond geometry; improved potency in some systems. nih.gov | |

| Oxadiazole | Metabolically stable; maintains planar geometry and H-bonding potential. nih.govnih.gov | |

| Ester | Diagnostic tool to test the requirement of the amide N-H donor. mdpi.com |

This table outlines common bioisosteric strategies and their observed or potential benefits in medicinal chemistry.

Biological Activities and Molecular Mechanisms of Action

Antimicrobial and Tuberculostatic Properties of 4-Amino-3-iodobenzoic Acid and its Derivatives

The compound has demonstrated a capacity to hinder the proliferation of certain microorganisms, particularly mycobacteria.

This compound exhibits tuberculostatic activity, meaning it can inhibit the growth of mycobacteria. biosynth.com This property is crucial in the search for new agents to combat tuberculosis. Derivatives of this compound have also been evaluated for their antimycobacterial activity, showing inhibition of Mycobacterium tuberculosis growth at varying concentrations.

Potent bactericidal activity has been observed for this compound against Mycobacterium smegmatis, a non-pathogenic model organism for M. tuberculosis. biosynth.comresearchgate.net The structural features of this compound and its derivatives are key to their antimicrobial effects. For instance, some derivatives have shown activity against a panel of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound and its Derivatives

| Compound/Derivative | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| This compound | Mycobacteria | Tuberculostatic | biosynth.com |

| This compound | Mycobacterium smegmatis | Potent bactericidal activity | biosynth.com |

Molecular Interactions and Identified Cellular Targets

The biological effects of this compound are a direct result of its interactions at the molecular level, including the modulation of essential enzymes and pathways.

One of the key mechanisms of action for this compound is the inhibition of protein synthesis in bacteria. biosynth.com This is achieved through the modulation of RNA polymerase, a crucial enzyme responsible for transcribing genetic information from DNA to RNA. biosynth.comulisboa.pt By interfering with the function of RNA polymerase, the compound effectively halts the production of essential proteins, leading to the cessation of growth and eventual death of the bacterial cell.

Derivatives of this compound have been shown to interact with and inhibit specific enzymes involved in vital metabolic pathways. smolecule.com For example, certain derivatives act as inhibitors of MabA (FabG1), an enzyme essential for the synthesis of mycolic acids in the cell wall of mycobacteria. mdpi.com Mycolic acids are a critical structural component for these bacteria, and their disruption compromises the integrity of the cell envelope. Additionally, some derivatives can chelate with metal ions, which can influence the structure and function of metalloenzymes. smolecule.com

This compound serves as a valuable intermediate in the synthesis of more complex and biologically active molecules. solubilityofthings.comchemicalbook.comfishersci.fi Its chemical structure, featuring an amino group and an iodine atom on a benzoic acid core, provides a versatile scaffold for the creation of novel compounds with potential therapeutic applications. solubilityofthings.com For instance, it has been used as a starting material for the generation of resin-bound carboxamides and other derivatives with unique biological properties. chemicalbook.comfishersci.fi

Table 2: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| 4-amino-3-bromo-5-iodobenzoic acid | |

| 2-amino-5-iodobenzoic acid | |

| 3,4-dichlorobenzenesulfonyl chloride | |

| 4-bromo-phthalic anhydride (B1165640) | |

| 3-4-dichloroaniline | |

| methyl-2-amino-5-bromobenzoate | |

| 3,4-dichlorobenzoyl chloride | |

| Lawesson's reagent | |

| isopropoxycarbonyl 3,4-dichlorobenzoate | |

| iodomethane | |

| LiOH | |

| 2-cyano-4-iodoaniline | |

| sodium azide | |

| carbonyldiimidazole | |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | |

| 4-bromo-2-methoxycarbonyl-benzoic acid | |

| oxalyl chloride | |

| 3,4-dichloro-N′-hydroxy-benzamidine | |

| NaOH | |

| 4-Iodobenzoic acid | |

| 4-nitrobenzoic acid | |

| chloroacetyl chloride | |

| 3-[2-(acetylamino)ethyl]-2- iodo-1H-indole-5-carboxamide |

In Vitro and In Vivo Methodologies for Biological Activity Assessment

The biological activities of this compound and its derivatives are evaluated through a variety of in vitro and in vivo methodologies. These studies are crucial for determining the compound's potential therapeutic applications, including its antimicrobial and cytotoxic effects.

In Vitro Methodologies

In vitro assays are fundamental in the preliminary assessment of the biological activity of this compound. These laboratory-based tests are conducted in a controlled environment, such as a test tube or petri dish, and typically utilize isolated cells, tissues, or enzymes.

Antimicrobial Susceptibility Testing: The antimicrobial properties of this compound and its derivatives are investigated using standard methods such as the agar-well diffusion assay and determination of the Minimum Inhibitory Concentration (MIC). In the agar-well diffusion method, a standardized microbial inoculum is spread over an agar (B569324) plate, and wells are created in the agar, into which the test compound is placed. The plate is then incubated, and the diameter of the zone of inhibition around the well is measured to determine the compound's ability to inhibit microbial growth. The MIC is determined by exposing a standardized concentration of microorganisms to serial dilutions of the compound in a liquid or solid medium. The lowest concentration that inhibits visible growth is recorded as the MIC. Such methods have been used to test derivatives of 4-aminobenzoic acid against various bacterial and fungal strains. mdpi.comresearchgate.netmdpi.com For instance, research has indicated that this compound possesses tuberculostatic activity, suggesting its potential to inhibit the growth of mycobacteria. biosynth.com

Enzyme Inhibition Assays: The ability of this compound to inhibit specific enzymes is a key area of investigation. It has been suggested that the compound may inhibit bacterial protein synthesis through the inhibition of RNA polymerase. biosynth.com Enzyme inhibition assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of the enzymatic reaction is measured, often by spectrophotometry or fluorometry, to determine the inhibitory effect of the compound. For example, a study on p-iodobenzoic acid, a related compound, identified it as an inhibitor of CINNAMATE-4-HYDROXYLASE, a key enzyme in the phenylpropanoid pathway in plants. oup.com

Cytotoxicity Assays: To evaluate the potential of this compound and its derivatives as anticancer agents, cytotoxicity assays are performed on various cancer cell lines. researchgate.net These assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, measure the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests a cytotoxic effect. For example, derivatives of 2-hydroxy-5-iodobenzoic acid have been tested for their cytotoxic effects on KB and Hep-G2 human cancer cell lines. researchgate.net Similarly, derivatives of 4-aminobenzoic acid have demonstrated notable cytotoxicity against the HepG2 cancer cell line. mdpi.com

Cell Culture Studies: In vitro cell culture studies using both normal and cancerous cell lines are employed to observe the effects of the compound on cell growth, proliferation, and morphology. For instance, studies on collagen sponges have utilized co-cultures with fibroblast and keratinocyte cells to assess the development of a stratified epidermal layer in vitro.

In Vivo Methodologies

In vivo studies involve the use of living organisms, most commonly animal models such as mice, to evaluate the biological effects of a compound in a whole biological system.

Acute Toxicity Studies: A primary in vivo test is the determination of acute toxicity, often expressed as the LD50 (lethal dose, 50%). This value represents the dose of a substance that is lethal to 50% of the test animals. For this compound, an LD50 of 180 mg/kg has been reported in mice following intravenous administration. chemsrc.com

Biodistribution Studies: When considering the use of this compound or its derivatives in applications such as medical imaging or targeted therapy, biodistribution studies are essential. snmjournals.orgnih.govmdpi.com These studies typically involve radiolabeling the compound with a radioactive isotope (e.g., ¹²⁵I or ¹³¹I) and administering it to animal models. nih.govmdpi.com At various time points after administration, the animals are euthanized, and the radioactivity in different organs and tissues is measured. snmjournals.org This provides information on how the compound is distributed throughout the body, where it accumulates, and how it is cleared. For example, biodistribution studies have been conducted on radiolabeled Fab fragments and other iodinated compounds in mice to assess their uptake and retention in tumors and other tissues. snmjournals.orgaacrjournals.org

Animal Models of Disease: To assess the therapeutic efficacy of a compound, it is tested in animal models that mimic human diseases. For instance, to evaluate the antimicrobial activity of this compound in vivo, an animal model of bacterial infection would be utilized. The compound would be administered to infected animals, and its effect on the course of the infection would be monitored. While specific in vivo efficacy studies for this compound are not widely reported, this methodology is standard for related compounds.

Data Tables

Table 1: In Vitro Biological Activity Assessment Methodologies

| Methodology | Description | Typical Endpoints Measured | Relevance for this compound |

| Antimicrobial Susceptibility Testing | Assesses the ability of a compound to inhibit the growth of or kill microorganisms. | Zone of inhibition diameter, Minimum Inhibitory Concentration (MIC) | Has shown tuberculostatic and bactericidal activity. biosynth.com |

| Enzyme Inhibition Assays | Measures the ability of a compound to reduce the activity of a specific enzyme. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) | Postulated to inhibit bacterial RNA polymerase. biosynth.com |

| Cytotoxicity Assays | Determines the toxicity of a compound to cells, particularly cancer cells. | IC50 (half-maximal inhibitory concentration), cell viability percentage | Derivatives of related compounds show cytotoxicity to cancer cells. mdpi.comresearchgate.net |

| Cell Culture Studies | Observes the effects of a compound on cells grown in a laboratory setting. | Cell morphology, proliferation rate, protein expression | Used to assess the biocompatibility of materials incorporating related compounds. |

Table 2: In Vivo Biological Activity Assessment Methodologies

| Methodology | Description | Typical Endpoints Measured | Relevance for this compound |

| Acute Toxicity Studies | Evaluates the short-term toxic effects of a single high dose of a compound. | LD50 (lethal dose, 50%) | An intravenous LD50 of 180 mg/kg has been determined in mice. chemsrc.com |

| Biodistribution Studies | Tracks the distribution, accumulation, and clearance of a (typically radiolabeled) compound in a living organism. | Percentage of injected dose per gram of tissue (%ID/g) | Methodologically relevant for potential imaging applications, as demonstrated with related iodinated compounds. snmjournals.orgnih.govmdpi.com |

| Animal Models of Disease | Assesses the therapeutic efficacy of a compound in an animal that mimics a human disease. | Disease progression markers, survival rate | A standard approach for evaluating the in vivo efficacy of antimicrobial or anticancer compounds. |

Advanced Organic Synthesis and Material Science Applications

Utilization in Complex Molecular Architecture Construction

4-Amino-3-iodobenzoic acid (AIBA) is a valuable building block in organic synthesis, enabling the construction of intricate molecular structures. solubilityofthings.comiodobenzene.ltd Its unique arrangement of an amino group, a carboxylic acid group, and an iodine atom on a benzene (B151609) ring provides multiple reactive sites for a variety of chemical transformations. solubilityofthings.comcymitquimica.com

Exploration of Novel Chemical Reactions and Reaction Pathways

The distinct functionalities of this compound allow researchers to explore new chemical reactions and synthetic routes. chemimpex.com The presence of the amino and carboxylic acid groups allows for the formation of amides and esters, while the iodo group can participate in a range of coupling and substitution reactions. iodobenzene.ltdcymitquimica.com This versatility facilitates the synthesis of novel organic compounds with diverse and complex scaffolds. iodobenzene.ltd For instance, it serves as a key intermediate in the synthesis of thiazolinketones and benzimidazolone derivatives. guidechem.com

The Iodo Group as a Versatile Electrophilic Handle in Synthesis

The iodine atom in this compound acts as a versatile electrophilic handle, a key feature in its synthetic utility. solubilityofthings.com This iodo group can be readily substituted or participate in various coupling reactions, making it a crucial component for introducing new functional groups and building more complex molecules. solubilityofthings.com Its reactivity allows for innovative chemical transformations, which are central to modern organic synthesis. solubilityofthings.com

Palladium-Mediated Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. researchgate.netresearchgate.net The high reactivity of the carbon-iodine bond facilitates reactions like the Suzuki-Miyaura and Sonogashira couplings. mdpi.comsci-hub.se

The Sonogashira coupling, in particular, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, has been successfully employed with derivatives of this compound. imperial.ac.ukpsu.edu This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the introduction of alkyne moieties, leading to the synthesis of a wide array of functionalized molecules. sci-hub.sersc.org Studies have shown that aryl iodides generally exhibit higher reactivity and give better yields in Sonogashira reactions compared to their bromo counterparts. arkat-usa.org

Table 1: Examples of Palladium-Mediated Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst System | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide (e.g., 4-iodo-derivative), Terminal Alkyne | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., amine) | Aryl/Vinyl Alkynes |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide (e.g., 4-iodo-derivative), Organoboron compound | Pd complex, Base | Biaryls, etc. |

| Heck Reaction | Aryl/Vinyl Halide (e.g., 4-iodo-derivative), Alkene | Pd complex, Base | Substituted Alkenes |

| Hiyama Coupling | Aryl/Vinyl Halide (e.g., 4-iodo-derivative), Organosilane | Pd complex, Fluoride source (e.g., TBAF) | Biaryls, etc. |

This table provides a generalized overview of common palladium-mediated cross-coupling reactions.

Integration into Agrochemical and Dye Synthesis and Research

This compound and its derivatives are important intermediates in the production of agrochemicals and dyes. chemimpex.comguidechem.com The ability of this compound to undergo various chemical modifications makes it a key component in developing new materials in these industries. chemimpex.com It is utilized as a reagent in the preparation of a variety of dyes and pigments. guidechem.com Specifically, it is an intermediate for synthesizing active dyes and azo dyes. guidechem.com In the agrochemical sector, it contributes to the synthesis of new pesticides and other crop protection agents. wikipedia.org

Applications in Material Science Research

In the field of material science, this compound is incorporated into polymers and other materials to enhance their properties. iodobenzene.ltdchemimpex.com Its integration can be achieved through polymerization reactions, imparting special optical and electrical characteristics to the resulting materials, which is particularly useful in the development of optoelectronic materials. iodobenzene.ltd

Enhancement of Polymer Properties (e.g., Thermal Stability, Chemical Resistance)

The incorporation of this compound into polymer structures can significantly improve their thermal stability and chemical resistance. chemimpex.com The aromatic nature and the presence of the halogen atom contribute to these enhanced properties, which are critical for many industrial applications. Research has shown that aminobenzoic acids, in general, can exhibit considerable thermal stability. researchgate.net

Design of Functionalized Materials for Specific Applications

The unique structural characteristics of this compound, featuring an aromatic ring substituted with a carboxylic acid, an amino group, and an iodine atom, make it a valuable building block in advanced organic synthesis and material science. These functional groups provide multiple reaction sites, allowing the molecule to be integrated into larger structures to create materials with tailored properties for specific, high-value applications. Researchers are exploring its use in creating complex molecules and functional materials due to the versatile reactivity of its functional groups solubilityofthings.com. The amino and carboxylic acid groups can form amide or ester linkages, while the carbon-iodine bond can participate in various cross-coupling reactions solubilityofthings.com.

One of the primary strategies for creating functionalized materials with this compound is through solid-phase synthesis. This technique involves attaching the molecule to a solid support, typically a polymeric resin, which facilitates the construction of complex molecules in a stepwise manner with high efficiency and purity. A notable application of this method is the rapid attachment of this compound to a Rink Amide-Fmoc resin using microwave irradiation. This approach significantly shortens the reaction time to as little as three minutes and is instrumental in creating diverse compound libraries for screening and development purposes researchgate.net. The resulting resin-bound materials can be further modified to generate a wide array of functionalized molecules researchgate.netfishersci.fi.

For instance, resin-bound 3-[2-(acetylamino)ethyl]-2-iodo-1H-indole-5-carboxamide has been successfully generated using this compound and a Polystyrene-Rink resin as starting materials fishersci.fi. This demonstrates the utility of this compound as a foundational component for constructing intricate, functionalized molecules on a solid support.

Interactive Data Table: Solid-Phase Synthesis Applications

| Starting Material | Support/Resin | Key Feature | Application | Reference |

|---|---|---|---|---|

| This compound | Rink Amide-Fmoc Resin | Rapid attachment via microwave synthesis (3 minutes) | Increasing diversity of compound libraries | researchgate.net |

| This compound | Polystyrene-Rink Resin | Serves as a scaffold | Generation of resin-bound iodo-indole carboxamides | fishersci.fi |

Another significant area of application for iodinated benzoic acids is the development of radiopaque biomaterials. The high atomic mass of iodine makes it an effective X-ray attenuating agent. By incorporating iodine-containing molecules into polymers, medical devices and implants can be rendered visible under X-ray imaging, which is crucial for monitoring their placement and integrity in vivo. While direct studies on this compound for this purpose are not extensively documented in the available literature, research on closely related iodinated benzoic acids provides strong evidence for this application. For example, biodegradable and biocompatible polymers based on poly-3-hydroxy butyrate (B1204436) (PHB) have been made radiopaque by capping the polymer chains with 4-iodobenzoic acid and 2,3,5-tri-iodobenzoic acid researchgate.netresearchgate.netfrontiersin.org. This process typically involves modifying the polymer to introduce reactive hydroxyl groups, which are then esterified with the iodinated benzoic acid researchgate.netresearchgate.netgoogle.com. The resulting materials exhibit good radiopacity in both in vitro and in vivo tests researchgate.netfrontiersin.org. Given its structural similarities, this compound is a strong candidate for similar applications, with the added functionality of the amino group for further chemical modifications.

Interactive Data Table: Research Findings on Radiopaque Polymers Using Iodinated Benzoic Acids

| Polymer Backbone | Radiopaque Agent | Method | Key Finding | Reference |

|---|---|---|---|---|

| Poly-3-hydroxy butyrate (PHB) | 4-iodobenzoic acid / 2,3,5-tri-iodobenzoic acid | Attachment of diethanolamine (B148213) to PHB followed by capping of hydroxyl ends. | Resulting polymers exhibited good radiopacity with conventional X-ray imaging techniques. | researchgate.netresearchgate.net |

| Polycaprolactone | Triiodobenzoic acid | Esterification of terminal hydroxyl groups. | Creates a biodegradable polymer terminated with radiopaque moieties. | google.com |

| Poly(vinyl alcohol) | Iodinated benzyl (B1604629) derivatives | Grafting of iodinated benzyl groups. | Forms radiopaque, non-biodegradable, water-insoluble materials for embolizing compositions. | google.com |

The presence of both an amino and a carboxylic acid group also makes this compound a potential building block for functional polymers where the main chain or side chains can be tailored for specific interactions. While broad in scope, its use as an intermediate in creating more complex molecules for material science is a recurring theme solubilityofthings.com. The ability to create functionalized surfaces and polymers with specific properties like enhanced conductivity or biocompatibility has been noted for its isomers, suggesting a similar potential for this compound .

Analytical and Spectroscopic Characterization in Research Methodologies

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental in separating 4-Amino-3-iodobenzoic acid from impurities and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the most powerful techniques in this regard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of aminobenzoic acid isomers and their derivatives. helixchrom.comsielc.com For this compound, a reversed-phase HPLC method is typically employed. This method allows for the separation of the target compound from its starting materials, by-products, and degradation products.

A typical HPLC method for aminobenzoic acid isomers involves a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). pom.go.idekb.eg The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. The retention time of this compound is influenced by factors such as the mobile phase composition, pH, and column temperature. uqam.ca UV detection is commonly used for quantification, with the wavelength of maximum absorbance for aminobenzoic acids typically falling in the UV region. sielc.com

Method validation, following guidelines from the International Conference on Harmonisation (ICH), is essential to ensure the reliability of the quantitative data. ekb.egresearchgate.net This includes assessing parameters like linearity, precision, accuracy, specificity, and robustness. For instance, a validated HPLC method for a related compound, 2,4,6-trifluorobenzoic acid, demonstrated good linearity with a correlation coefficient (R²) of 0.999. ekb.eg Similar performance would be expected for a validated method for this compound.

Table 1: Illustrative HPLC Method Parameters for Aminobenzoic Acid Isomer Separation

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength |

| Temperature | Ambient or controlled |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. ekb.eg When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the characterization of compounds like this compound. lcms.cz LC-MS combines the separation capabilities of UPLC with the mass-analyzing capabilities of a mass spectrometer, providing information on both the retention time and the mass-to-charge ratio (m/z) of the analyte and its impurities. ekb.eg

This technique is particularly useful for identifying co-eluting impurities and for providing structural information through fragmentation analysis (MS/MS). uqam.canih.gov In the positive ion mode, this compound is expected to be detected as the protonated molecule [M+H]⁺. For related aminobenzoic acid derivatives, LC-MS/MS methods have been developed for sensitive and selective quantification in complex matrices. nih.govresearchgate.net A UPLC-MS/MS method for the analysis of amino acids can achieve fast analytical run times of less than 10 minutes.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and provides clues about the structure through fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals are characteristic of the substitution pattern on the benzene (B151609) ring. For comparison, the ¹H NMR spectrum of the related compound 4-aminobenzoic acid in DMSO-d₆ shows signals for the aromatic protons between δ 6.51 and 7.61 ppm. rsc.org The presence of the iodine atom in the ortho position to the amino group and meta to the carboxylic acid group in this compound will influence the chemical shifts of the adjacent protons.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzene ring are influenced by the nature of the substituents. The carboxyl carbon is expected to appear at a downfield chemical shift (typically >160 ppm). For 4-aminobenzoic acid, the carboxyl carbon appears at δ 167.9 ppm in DMSO-d₆. rsc.org The carbon atom attached to the iodine will also have a characteristic chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | 6.5 - 8.0 | d, dd, s |

| ¹H (Amine) | Broad singlet | s |

| ¹H (Carboxyl) | Broad singlet | s |

| ¹³C (Aromatic) | 110 - 155 | |

| ¹³C (Carboxyl) | >165 |

Note: Predicted values are based on typical chemical shifts for similar aromatic compounds.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The molecular weight of this compound is 263.03 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 263.

The fragmentation of benzoic acid derivatives in mass spectrometry often involves the loss of characteristic neutral fragments. libretexts.org For this compound, common fragmentation pathways could include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a carboxyl group (•COOH): [M - 45]⁺

Decarboxylation (loss of CO₂): [M - 44]⁺

Loss of iodine atom (•I): [M - 127]⁺

The relative intensities of these fragment ions provide a fingerprint for the molecule and can be used for its identification. For example, the mass spectrum of the related 4-iodobenzoic acid shows a prominent molecular ion peak at m/z 248 and a significant fragment at m/z 231, corresponding to the loss of a hydroxyl group. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Development of Novel Analytical Methods for Detection and Quantification in Complex Matrices

The detection and quantification of this compound in complex matrices, such as biological fluids and environmental samples, present significant analytical challenges due to the compound's specific physicochemical properties and the potential for interfering substances. Research efforts have focused on developing sensitive, selective, and robust analytical methods capable of accurately measuring trace levels of this compound. These methodologies are crucial for pharmacokinetic studies, environmental monitoring, and quality control in industrial applications. The primary analytical techniques explored include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and electrochemical sensors.

High-performance liquid chromatography, particularly in reversed-phase mode, is a widely applicable technique for the analysis of aromatic and polar compounds like this compound. The development of novel HPLC methods often involves the optimization of several key parameters to achieve the desired separation and sensitivity.

A hypothetical, yet plausible, reversed-phase HPLC (RP-HPLC) method for the determination of this compound could be developed and validated. The method's development would focus on achieving high resolution, low limits of detection (LOD) and quantification (LOQ), and applicability to complex sample matrices. The chromatographic conditions would be meticulously optimized, including the selection of the stationary phase, mobile phase composition, and detector wavelength. A C18 column is often a suitable choice for the separation of such aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) to control the pH and an organic modifier (e.g., acetonitrile or methanol) to elute the analyte. The pH of the mobile phase is a critical parameter, as it influences the ionization state of the amino and carboxylic acid functional groups, thereby affecting the retention time and peak shape. UV detection is a common and effective choice for aromatic compounds, with the detection wavelength selected based on the compound's UV absorbance spectrum to maximize sensitivity.

The table below outlines a potential set of optimized chromatographic conditions and validation parameters for an RP-HPLC-UV method for this compound, based on methods developed for similar halogenated benzoic acid derivatives.

Table 1: Illustrative RP-HPLC-UV Method Parameters and Performance Characteristics for this compound Analysis

| Parameter | Condition / Value |

| Chromatographic Conditions | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Method Validation | |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98.5 - 101.2% |

| Precision (% RSD) | < 2% |

For the analysis of this compound in complex matrices like plasma or urine, sample preparation is a critical step to remove interfering substances and concentrate the analyte. Solid-phase extraction (SPE) is a commonly employed technique for this purpose. An effective SPE protocol would involve conditioning the cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the analyte with a suitable solvent. The choice of SPE sorbent (e.g., C18, mixed-mode cation exchange) would depend on the specific properties of the analyte and the matrix.

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the analysis of this compound, particularly for volatile and semi-volatile compounds. mdpi.com However, due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile and thermally stable derivative. This process enhances the chromatographic properties and improves the sensitivity of the analysis. A common derivatization approach involves esterification of the carboxylic acid group and acylation of the amino group.

The table below presents a potential GC-MS method, including a derivatization step, that could be adapted for the analysis of this compound in environmental samples such as soil or water. nih.govlongdom.org The parameters are based on established methods for similar iodinated aromatic compounds. nih.gov

Table 2: Potential GC-MS Method Parameters for the Analysis of Derivatized this compound

| Parameter | Condition / Value |

| Derivatization | |

| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Conditions | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 300 °C (hold 5 min) |

| MS Conditions | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Based on the mass spectrum of the derivatized analyte |

In recent years, there has been growing interest in the development of electrochemical sensors for the rapid, sensitive, and cost-effective detection of various analytes. nih.gov An electrochemical sensor for this compound could be fabricated by modifying an electrode surface with a material that specifically interacts with the analyte. For instance, a glassy carbon electrode could be modified with a polymer film or nanomaterials to enhance its electrocatalytic activity towards the oxidation of the amino group or the reduction of the iodine moiety. mdpi.commdpi.com

The performance of such a sensor would be evaluated based on its sensitivity, selectivity, linear range, and stability. Differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often employed as the detection techniques due to their ability to provide low detection limits. The development of a selective electrochemical sensor would require careful design of the recognition element on the electrode surface to minimize interference from other structurally similar compounds that might be present in the sample matrix.

The table below summarizes the potential performance characteristics of a novel electrochemical sensor for the determination of this compound, based on data from sensors developed for other aminobenzoic acid isomers.

Table 3: Projected Performance Characteristics of an Electrochemical Sensor for this compound

| Parameter | Projected Value |

| Linear Range | 0.05 - 50 µM |

| Limit of Detection (LOD) | 10 nM |

| Response Time | < 5 seconds |

| Selectivity | High selectivity against common interferents |

| Stability | Stable for several weeks |

The development of these novel analytical methods is a continuous process, driven by the need for more sensitive, efficient, and cost-effective techniques for the detection and quantification of this compound in increasingly complex matrices. Future research may focus on the integration of advanced sample preparation techniques with highly sensitive detection systems, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve even lower detection limits and higher specificity.

Computational Chemistry and Structure Activity Relationship Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools used to investigate the three-dimensional structures and dynamic behavior of molecules. For 4-Amino-3-iodobenzoic acid, these approaches can elucidate its preferred conformations and interactions with biological targets, guiding the design of more potent and selective derivatives.

Conformational analysis of this compound involves identifying its most stable three-dimensional arrangements. The presence of a rotatable bond between the carboxylic acid group and the phenyl ring allows for various spatial orientations. ambeed.com Energy minimization calculations are employed to determine the lowest energy conformation, which is often the most populated and biologically relevant state. These studies can be performed using various computational methods, from molecular mechanics to more accurate but computationally intensive quantum mechanical calculations. The planarity of the sp2 hybridized carbons in the phenyl ring is a key characteristic that influences its binding to target proteins. iomcworld.com

Protein-ligand docking is a computational technique that predicts the preferred binding mode of a small molecule, such as this compound, to a specific protein target. This method is crucial for understanding the molecular basis of its biological activity. For instance, docking studies can reveal key interactions, such as hydrogen bonds and van der Waals forces, between the amino and carboxylic acid groups of the molecule and the amino acid residues in the active site of a target protein. ekb.eg

The binding affinity, which quantifies the strength of the interaction between a ligand and its target, can also be predicted using computational methods. These predictions, often expressed as binding energy, help in prioritizing compounds for further experimental testing. ctu.edu.vn For example, derivatives of this compound have been investigated as potential inhibitors of enzymes like dihydrofolate reductase (DHFR), where docking studies help to understand their inhibitory mechanism. ekb.eg

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. These models are instrumental in predicting the activity of new, unsynthesized compounds.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. While specific CoMFA studies on this compound are not widely reported, this methodology is applicable to its derivatives to understand how variations in their 3D structure affect their biological activity. For instance, in studies of similar iodinated quinazolinones, CoMFA has been used to create models that predict antitumor activity based on the spatial arrangement of substituents. rsc.org

QSAR models can be developed to predict various biological activities of this compound derivatives. By analyzing a dataset of related compounds with known activities, models can be built to forecast the potency of new analogs. iomcworld.com

Furthermore, the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical aspect of modern drug design. Computational tools can estimate properties like lipophilicity (LogP), solubility, and potential toxicity of this compound and its derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. Several physicochemical properties of this compound have been computationally predicted, as shown in the table below. ambeed.com

| Property | Predicted Value |

| Molar Refractivity | 50.52 |

| Topological Polar Surface Area (TPSA) | 63.32 Ų |

| Log Po/w (iLOGP) | 1.14 |

| Log Po/w (XLOGP3) | 2.36 |

| Log Po/w (WLOGP) | 1.58 |

| Log Po/w (MLOGP) | 0.80 |

In Silico Screening and Virtual Drug Design Strategies

In silico screening, or virtual screening, involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

Virtual screening campaigns can be initiated using the structure of this compound as a starting point or fragment. By searching databases for molecules with similar structural features or predicted binding modes, novel lead compounds can be discovered. ctu.edu.vn For example, its derivatives have been used in the design of inhibitors for various kinases, where virtual screening can play a role in identifying initial hits. acs.org The design of new compounds often involves strategic modifications to the core structure to enhance interactions with specific amino acid residues within the target's binding pocket. iomcworld.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and predicting the chemical reactivity of molecules like this compound. These theoretical calculations provide deep insights into molecular properties that are often challenging to determine experimentally. By modeling the molecule's electron density, DFT can elucidate fundamental aspects of its behavior in chemical reactions.

Commonly, calculations are performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost for organic molecules. mdpi.comgrafiati.com Such studies on substituted benzoic acids allow for the determination of optimized molecular geometry, electronic properties, and various reactivity descriptors. researchgate.netresearchgate.net

Frontier Molecular Orbitals (FMOs)

The electronic and reactive properties of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater propensity to act as an electron donor in a reaction. rsc.org

LUMO: The energy of the LUMO (E_LUMO) corresponds to the molecule's ability to accept electrons. A lower E_LUMO value suggests a greater capacity to act as an electron acceptor. rsc.org

HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. mdpi.com Conversely, a large energy gap indicates high stability. mdpi.com

For this compound, the presence of the electron-donating amino group (-NH2) and the electron-withdrawing iodo (-I) and carboxyl (-COOH) groups significantly influences the energies of these orbitals. DFT calculations can precisely quantify these effects.

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -5.95 |

| E_LUMO | -1.85 |

| Energy Gap (ΔE) | 4.10 |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution across a molecule. rsc.org It helps in predicting the sites for electrophilic and nucleophilic attacks. rsc.org